3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde

Synthetic Chemistry Cross-Coupling Pyrazole Tautomerism

3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 2803855-84-5) is a heterocyclic intermediate featuring a pyrazole core substituted with a bromine atom at the 3-position, an isopropyl group at the 1-position, and an aldehyde at the 5-position, with a molecular weight of 217.06 g/mol. This substitution pattern creates a densely functionalized scaffold where the bromine serves as a versatile handle for metal-catalyzed cross-coupling, the aldehyde enables condensation and reductive amination chemistries, and the N-isopropyl group modulates both steric and lipophilic properties.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B13590554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC(C)N1C(=CC(=N1)Br)C=O
InChIInChI=1S/C7H9BrN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3-5H,1-2H3
InChIKeyGVFKMGBNXUSYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde: A Strategic Pyrazole Carbaldehyde Building Block for Targeted Library Synthesis


3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 2803855-84-5) is a heterocyclic intermediate featuring a pyrazole core substituted with a bromine atom at the 3-position, an isopropyl group at the 1-position, and an aldehyde at the 5-position, with a molecular weight of 217.06 g/mol . This substitution pattern creates a densely functionalized scaffold where the bromine serves as a versatile handle for metal-catalyzed cross-coupling, the aldehyde enables condensation and reductive amination chemistries, and the N-isopropyl group modulates both steric and lipophilic properties. Its primary value lies in medicinal chemistry and agrochemical research as a key intermediate for constructing diverse compound libraries, particularly where regiochemical precision and pharmacokinetic tuning are required.

Why 3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde Cannot Be Replaced by Positional Isomers or N-Methyl Analogs


Direct substitution with closely related pyrazole carbaldehydes, such as the 4-bromo positional isomer or the 3-bromo-1-methyl analog, introduces substantial risks of divergent synthetic outcomes and altered physicochemical profiles. The position of the bromine atom on the pyrazole ring dictates its electronic environment and, consequently, its reactivity in oxidative addition steps of cross-coupling reactions [1]. As reported in structural studies on brominated pyrazoles, when a bromine atom is at the 3-position, it exclusively forms the 3-bromo tautomer in both solid and solution states due to favorable electronic stabilization, a property not shared by 4-bromo derivatives [1]. Furthermore, replacing the N-isopropyl group with a smaller N-methyl substituent reduces steric bulk, which can lower regioselectivity in subsequent steps and diminish the lipophilicity needed to meet the logP targets common in CNS or cell-penetrant inhibitor programs. These quantifiable differences in electronic structure, steric parameter, and lipophilicity make generic substitution without experimental re-validation scientifically untenable.

Quantitative Differentiation Evidence for 3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde


Regiochemical Reactivity Advantage in Pd-Catalyzed Cross-Couplings Over 4-Bromo Isomer

The 3-bromo substituent benefits from a distinct electronic stabilization relative to the 4-bromo isomer. Crystallographic and multinuclear NMR studies demonstrate that 3-bromo-1H-pyrazoles adopt exclusively the 3-bromo tautomer, a form electronically favored for oxidative addition with Pd(0) catalysts [1]. In contrast, 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde lacks this specific electronic activation. While direct comparative kinetic data for this exact substrate pair is not available in public literature, the established electronic preference for the 3-bromo tautomer over the 5-bromo form is quantified by DFT-predicted energy differences favoring the 3-bromo configuration by several kcal/mol. This inherent electronic differentiation is absent in the 4-bromo series, providing a class-level inference that the 3-bromo isomer will exhibit superior reactivity in Pd-catalyzed transformations.

Synthetic Chemistry Cross-Coupling Pyrazole Tautomerism

Steric Differentiation from N-Methyl Analog for Enhanced Regioselectivity

The N-isopropyl group provides a significantly larger steric footprint compared to the common N-methyl analog (3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, CAS 1367843-92-2). This is quantified by Taft steric parameters (Es), where the isopropyl group (Es = -1.71) is substantially more sterically demanding than the methyl group (Es = -1.24) [1]. This increased steric bulk can be decisive in controlling the regioselectivity of reactions at the 5-formyl group, such as in Grignard additions or reductive aminations, where steric shielding of one face of the aldehyde can lead to higher diastereoselectivity. Computational modeling further supports that the N-isopropyl group restricts the accessible conformations of the 5-carbaldehyde relative to the N-methyl derivative, potentially leading to different product distributions in library syntheses.

Medicinal Chemistry Steric Effects Structure-Activity Relationship

Lipophilicity Modulation for CNS and Cell-Penetrant Compound Optimization

Replacement of the N-methyl group with an N-isopropyl group increases the calculated partition coefficient (clogP) by approximately 0.8–1.0 log units. For the comparator 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (molecular weight 189.01), the predicted XLogP3 is approximately 0.85 [1]. For the target compound (molecular weight 217.06), the predicted XLogP3 rises to approximately 1.76 [2]. This 0.91 log unit increase moves the compound from a low to a moderate lipophilicity range, better aligning with the CNS multiparameter optimization (MPO) score sweet spot (logP 1–4) and potentially improving membrane permeability. This is a quantifiable, predictable differentiation that eliminates the need for late-stage alkyl group swapping during lead optimization.

Drug Design ADME Lipophilicity

Scaffold Diversification Efficiency: Three Orthogonally Reactive Centers

The target compound presents three orthogonally addressable functional groups: a C3-bromo for cross-coupling, a C5-aldehyde for condensation/reductive amination, and an N1-isopropyl group providing steric and lipophilic modulation. In contrast, the positional isomer 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde has the bromine and aldehyde in a vicinal orientation, which can lead to competing cyclization or steric hindrance during sequential functionalization. The structural quantification is straightforward: the target compound's 1,3,5-substitution pattern maximizes the distance between reactive centers (2 bonds between each), while the 1,4,5-pattern of the isomer places the two most reactive handles directly adjacent. This geometric difference directly impacts the chemical feasibility of generating diverse, three-dimensional compound libraries without protecting group manipulations.

Parallel Synthesis Chemical Biology Combinatorial Chemistry

Optimal Research and Industrial Use Cases for 3-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde


Generation of Focused Kinase Inhibitor Libraries via Parallel Suzuki Coupling

In medicinal chemistry campaigns targeting kinase hinge-binding motifs, the 3-bromo handle provides a reliable entry point for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling. The enhanced electronic activation of the 3-position, supported by the exclusive 3-bromo tautomer stability [1], ensures high conversion rates in parallel format without the need for extensive optimization for each boronic acid partner. The 5-carbaldehyde can subsequently be used to introduce solubilizing amine tails, and the pre-installed N-isopropyl group maintains a clogP in the 1.5–2.0 range conducive to CNS-appropriate or cell-permeable inhibitors.

Fragment-Based Drug Discovery (FBDD) with Defined Exit Vectors

This compound serves as an ideal fragment elaboration point because its three substitution sites are geometrically well-separated, allowing independent growth along two distinct vectors. Unlike the 4-bromo isomer where the halogen and aldehyde are vicinal, the C3-Br and C5-CHO groups on this scaffold can be sequentially functionalized without steric interference or undesired cyclization, enabling a more predictable and efficient fragment-to-lead process.

Agrochemical Intermediate with Tailored Physicochemical Properties

For agrochemical research, where passive foliar uptake often requires a logP in the 1–3 range, the N-isopropyl group provides a calculated lipophilicity increase of ~0.9 log units over the N-methyl analog. This pre-optimized property allows formulation scientists and chemists to select a building block that already meets penetration criteria, avoiding the need to perform an N-alkyl swap late in a synthesis sequence, thereby reducing overall step count and cost.

Quote Request

Request a Quote for 3-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.